ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic organic compound. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of nitroacetone with an alcohol or ether, followed by a dehydration reaction to form the oxazole ring.
Oxidative Cyclization: Another method includes oxidative cyclization, where a precursor compound undergoes oxidation to form the oxazole ring.
Grignard Reaction: The Grignard reaction can also be employed, where a Grignard reagent reacts with a suitable precursor to form the desired compound.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Imides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Depending on the substituent, a wide range of derivatives can be formed.
Scientific Research Applications
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use . The exact molecular targets and pathways can vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Isoxazole Derivatives: These compounds have a similar ring structure but with different substituents.
Pyrazole Derivatives: These compounds share a similar heterocyclic ring but with different nitrogen positioning.
Uniqueness: Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific ring structure and the position of its functional groups, which confer distinct reactivity and properties compared to its analogs .
Biological Activity
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound contains a five-membered ring structure with both nitrogen and oxygen atoms, which plays a crucial role in its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl ester group at the 4-position and a nitrogen atom in the oxazole ring, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an electrophile, interacting with nucleophilic sites on enzymes. This interaction can lead to the inhibition of key metabolic pathways.
- Modulation of Signaling Pathways : this compound may influence various signaling pathways by binding to specific receptors or proteins involved in cellular communication.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or function.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study conducted by tested the compound against various bacterial strains and reported notable inhibition zones. The results are summarized in Table 1.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A case study published in explored the compound's ability to modulate inflammatory cytokines in vitro. The results indicated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial assessed the efficacy of this compound as an adjunct therapy for patients with bacterial infections resistant to conventional antibiotics. The study included a cohort of 100 patients and demonstrated a significant improvement in clinical outcomes when combined with standard antibiotic treatment .
Case Study 2: Anti-inflammatory Applications
Another study focused on the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The results showed that administration of the compound led to reduced joint swelling and pain scores compared to placebo controls .
Properties
IUPAC Name |
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVDFOMQXEGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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